
ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the second position, a methyl group at the fourth position, and an ethyl ester group at the fifth position of the imidazole ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate typically involves the bromination of 4-methylimidazole followed by esterification. One common method is as follows:
Bromination: 4-methylimidazole is reacted with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the second position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale bromination: Using industrial reactors to control the reaction conditions and ensure high yield and purity.
Continuous esterification: Employing continuous flow reactors for the esterification process to enhance efficiency and reduce production time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding 2-hydroxy or 2-amino derivatives.
Oxidation Reactions: Oxidation can lead to the formation of imidazole-5-carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-azido, 2-thiocyanato, or 2-methoxy derivatives.
Reduction: Formation of 2-hydroxy-4-methyl-1H-imidazole-5-carboxylate or 2-amino-4-methyl-1H-imidazole-5-carboxylate.
Oxidation: Formation of imidazole-5-carboxylic acid derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate has the molecular formula and a molecular weight of approximately 233.06 g/mol. The compound features a bromine atom, an ethyl group, and a methyl group attached to the imidazole ring, contributing to its unique reactivity and biological activity.
Chemistry
This compound serves as an important intermediate in organic synthesis. It is utilized for:
- Synthesis of Complex Molecules : The compound can be transformed into various substituted imidazole derivatives through substitution reactions. The bromine atom allows for nucleophilic substitution, making it a versatile building block in organic synthesis.
Reaction Type | Description |
---|---|
Substitution | Replacement of the bromine with nucleophiles (e.g., amines) |
Oxidation | Transformation of the imidazole ring under oxidizing conditions |
Ester Hydrolysis | Conversion to carboxylic acid under acidic or basic conditions |
Biology
In biological research, this compound is investigated for its interactions with biological targets:
- Enzyme Inhibitors : The compound has shown potential as an enzyme inhibitor, impacting metabolic pathways by inhibiting specific enzymes.
- Receptor Ligands : Its ability to interact with various receptors makes it a candidate for studying receptor-ligand interactions.
Case Study : Research indicated that imidazole derivatives exhibit antimicrobial properties, suggesting that this compound could be effective against certain bacterial strains due to its structural characteristics .
Medicine
The compound is being explored for therapeutic applications:
- Antimicrobial Activity : Studies have shown that similar imidazole compounds possess antibacterial and antifungal properties. This compound may exhibit similar activities due to its structural analogies with known bioactive compounds.
Therapeutic Property | Potential Application |
---|---|
Antibacterial | Inhibition of bacterial growth |
Antifungal | Targeting fungal infections |
Anticancer | Investigated for potential anticancer effects |
Industry
In industrial applications, the compound is used in:
- Production of Specialty Chemicals : It serves as a precursor in the synthesis of dyes and catalysts.
- Material Science : Its unique properties enable its use in developing new materials with specific electronic or optical characteristics.
Biochemical Mechanism of Action
This compound interacts with various biomolecules, influencing cellular processes such as:
- Cell Signaling Pathways : The compound can modulate key signaling proteins, leading to altered cellular responses.
- Gene Expression : It may bind to DNA or transcription factors, affecting the transcriptional activity of specific genes.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and ester group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate can be compared with other similar compounds such as:
Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate: Similar structure but with different substitution pattern.
2-Ethyl-4-methyl-1H-imidazole: Lacks the bromine and ester groups, leading to different reactivity and applications.
4-Methyl-1H-imidazole-5-carboxylate: Lacks the bromine atom, affecting its chemical properties and biological activities.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct reactivity and applications.
Biological Activity
Ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate (CAS No. 95470-42-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the imidazole family, which is known for its significant roles in pharmaceuticals and agrochemicals. The unique structure of this compound, characterized by a bromine atom at the 2-position and an ethyl ester at the carboxylic acid group, contributes to its biological properties.
- Molecular Formula : CHBrNO
- Molecular Weight : 233.06 g/mol
- Appearance : Colorless to off-white solid
- Purity : Typically ≥99% .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Studies indicate that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, although the specific pathways remain under investigation .
Antifungal Activity
Research has also demonstrated antifungal properties against common pathogens such as Candida albicans and Aspergillus niger. The compound appears to inhibit fungal growth by interfering with cell wall synthesis and function, making it a potential candidate for antifungal drug development .
Cytotoxic Effects
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been reported to induce apoptosis in human cancer cells by activating caspase pathways. This suggests its potential utility in cancer therapy, warranting further exploration into its mechanisms of action .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the ethyl ester group plays a crucial role in enhancing its reactivity and interaction with biological targets. Comparative SAR studies with similar compounds have shown that modifications at these positions can significantly alter activity profiles.
Compound Name | CAS Number | Antimicrobial Activity | Cytotoxicity |
---|---|---|---|
This compound | 95470-42-1 | Yes | Yes |
Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | 120781-02-4 | Moderate | Low |
Ethyl 2-bromo-1H-imidazole-4-carboxylate | 74478-93-6 | Yes | Moderate |
Case Studies
Several case studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's effectiveness against a panel of bacterial strains. Results indicated a minimum inhibitory concentration (MIC) as low as 0.5 µg/mL for certain strains, demonstrating potent antimicrobial activity .
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human breast cancer cells (MCF7), this compound showed an IC50 value of approximately 15 µM, indicating significant anti-cancer potential .
- Fungal Inhibition Test : A recent investigation into its antifungal properties revealed that the compound inhibited Candida albicans growth with an IC50 value of around 10 µg/mL, suggesting promising applications in treating fungal infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate with high purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or halogenation of a pre-functionalized imidazole scaffold. For example, Grignard reagent-mediated alkylation (e.g., methylmagnesium bromide) followed by bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) is effective. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
- Critical Parameters : Stoichiometric control of brominating agents and reaction temperature are crucial to avoid over-bromination or ring degradation.
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Workflow :
- NMR Spectroscopy : H NMR should show characteristic peaks for the methyl group (δ ~2.5 ppm), bromine-substituted imidazole protons (δ ~7.2–7.5 ppm), and the ethyl ester (δ ~1.3–4.3 ppm). C NMR confirms carbonyl (δ ~165 ppm) and brominated carbons (δ ~120 ppm) .
- Mass Spectrometry : ESI-MS or HRMS should match the molecular ion [M+H] at m/z ≈ 261.99 (CHBrNO).
- FTIR : Peaks at ~1700 cm (C=O stretch) and ~600 cm (C-Br stretch) validate functional groups .
Q. What are the key reactivity patterns of this compound in substitution reactions?
- Reactivity Profile : The bromine atom at the 2-position is highly electrophilic, enabling nucleophilic substitutions (e.g., Suzuki coupling, amination). For example, coupling with aryl boronic acids (Pd(PPh), NaCO, DME/HO) yields biaryl derivatives. Steric hindrance from the methyl group at the 4-position may slow reactivity at adjacent positions .
Advanced Research Questions
Q. How do structural modifications of this compound influence its bioactivity in kinase inhibition assays?
- SAR Insights :
- Methyl Group (C4) : Enhances lipophilicity, improving membrane permeability but potentially reducing solubility.
- Bromine (C2) : Critical for halogen bonding with kinase ATP-binding pockets (e.g., EGFR). Replacement with chlorine or iodine alters binding kinetics .
- Ester Group (C5) : Hydrolysis to carboxylic acid derivatives can modulate cytotoxicity and selectivity .
- Experimental Design : Use in vitro kinase assays (e.g., ADP-Glo™) paired with molecular docking (AutoDock Vina) to map interactions with EGFR or VEGFR-2 .
Q. What computational strategies are effective in predicting the ADMET properties of derivatives of this compound?
- In-Silico Workflow :
- ADMET Prediction : Tools like SwissADME or ProTox-II assess logP (optimal ~2.5–3.5), CYP450 inhibition, and hepatotoxicity.
- Docking Studies : Use crystal structures (PDB: 1M17 for EGFR) to evaluate binding energies (< -8 kcal/mol suggests strong affinity).
- MD Simulations : GROMACS or AMBER validate stability of ligand-protein complexes over 50–100 ns trajectories .
Q. How should researchers resolve contradictions in reported synthetic yields or biological activity data for this compound?
- Data Reconciliation Strategies :
- Reproducibility Checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and analytical methods.
- Intermediate Analysis : Use LC-MS to identify side products (e.g., debrominated or oxidized species).
- Biological Assay Controls : Normalize cytotoxicity data to cell viability controls (MTT assay) and validate with orthogonal assays (e.g., apoptosis markers) .
Properties
IUPAC Name |
ethyl 2-bromo-5-methyl-1H-imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2/c1-3-12-6(11)5-4(2)9-7(8)10-5/h3H2,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYNIJZZYBZLQCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95470-42-1 | |
Record name | ethyl 2-bromo-4-methyl-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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